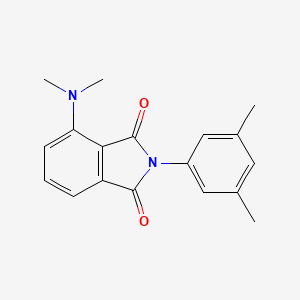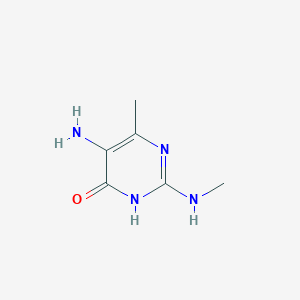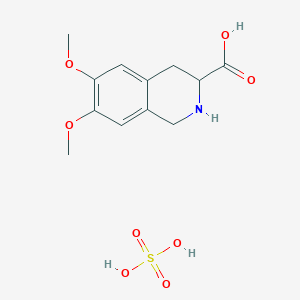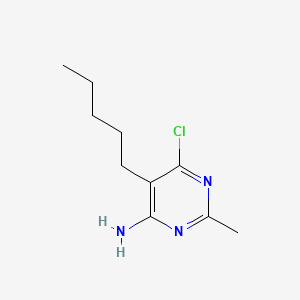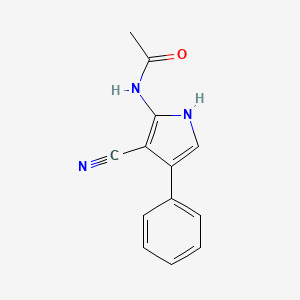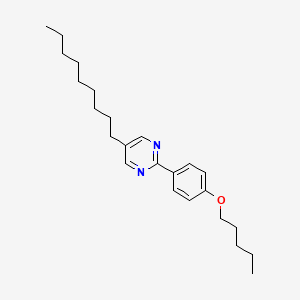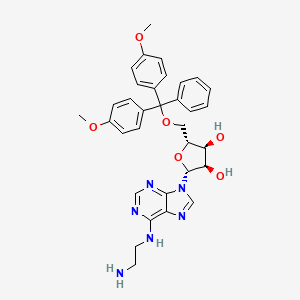
(2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further substituted with a bis(4-methoxyphenyl)(phenyl)methoxy group. The presence of multiple functional groups, including amino and hydroxyl groups, makes this compound a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a cyclization reaction, often involving a sugar derivative as the starting material.
Substitution with the Bis(4-methoxyphenyl)(phenyl)methoxy Group:
Final Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification methods such as crystallization or preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of secondary or tertiary amines from amino groups.
Substitution: Introduction of new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine base structure suggests potential applications in nucleic acid chemistry. It could be used in the design of nucleotide analogs or as a probe for studying enzyme interactions.
Medicine
The compound’s structural similarity to nucleotides indicates potential applications in medicinal chemistry. It could be explored as a candidate for antiviral or anticancer drugs, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol is likely to involve interactions with nucleic acids or proteins. The purine base can form hydrogen bonds with complementary bases in DNA or RNA, potentially interfering with replication or transcription processes. The aminoethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Cordycepin: A nucleoside analog with potential anticancer and antiviral properties.
Cladribine: A synthetic nucleoside analog used in the treatment of certain cancers.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a highly substituted tetrahydrofuran ring. This structure provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
138906-62-4 |
|---|---|
Molecular Formula |
C33H36N6O6 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(2-aminoethylamino)purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C33H36N6O6/c1-42-24-12-8-22(9-13-24)33(21-6-4-3-5-7-21,23-10-14-25(43-2)15-11-23)44-18-26-28(40)29(41)32(45-26)39-20-38-27-30(35-17-16-34)36-19-37-31(27)39/h3-15,19-20,26,28-29,32,40-41H,16-18,34H2,1-2H3,(H,35,36,37)/t26-,28-,29-,32-/m1/s1 |
InChI Key |
HWQOULDHIWKFHX-DWCTZGTLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


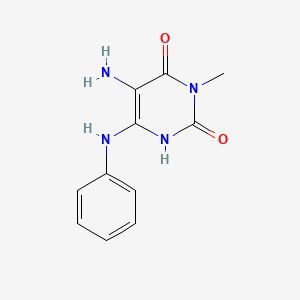
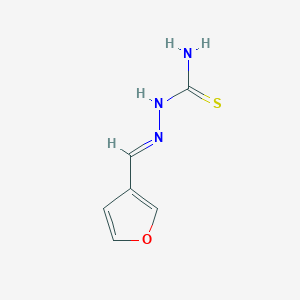
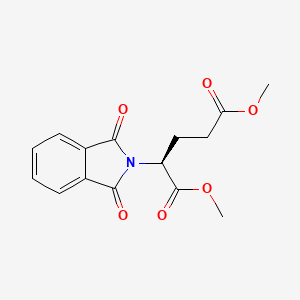
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
